molecular formula C10H17F2NO4 B6235183 (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid CAS No. 2349584-62-7

(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid

Cat. No.: B6235183
CAS No.: 2349584-62-7
M. Wt: 253.24 g/mol
InChI Key: FONPOKVADVHMTQ-ZCFIWIBFSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pentanoic acid chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid typically involves the introduction of the Boc protecting group to an amino acid precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of a scavenger like water or anisole to capture the released tert-butyl cation.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amino acid, with the Boc group removed.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature reactions. The fluorine atoms enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-5,5-difluoropentanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-pentanoic acid: Lacks the fluorine atoms, resulting in different reactivity and stability profiles.

Uniqueness

(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is unique due to the combination of the Boc protecting group and the fluorine atoms. This combination imparts both stability and reactivity, making it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research .

Properties

CAS No.

2349584-62-7

Molecular Formula

C10H17F2NO4

Molecular Weight

253.24 g/mol

IUPAC Name

(2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m1/s1

InChI Key

FONPOKVADVHMTQ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O

Purity

95

Origin of Product

United States

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